4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)20-8-7-16(10-20)21-11-17(18-19-21)15-5-6-15/h2-4,9,11,15-16H,5-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXFKRNZYVABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a sulfonyl moiety, and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The following sections provide an overview of its biological activity based on recent research findings.
- Molecular Formula : C₁₇H₂₂N₄O₂S
- Molecular Weight : 346.4 g/mol
- CAS Number : 2034418-53-4
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The triazole ring is known for its ability to coordinate with metal ions and interact with enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound's binding affinity to target proteins, thereby modulating biological pathways.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of triazole derivatives. One study evaluated the effects of similar compounds on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory cytokine IL-10 .
| Compound | TNF-α Reduction (%) | IL-10 Increase (%) |
|---|---|---|
| 3a | 60 | 20 |
| 3c | 58 | 25 |
| 3e | 65 | 30 |
This suggests that compounds similar to this compound may exhibit significant anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been investigated. In vitro studies demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Study on Cytokine Release
In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), compounds derived from similar structures were tested for their effects on cytokine release. Compounds like 3a and 3c showed a marked decrease in TNF-α production by approximately 44–60%, indicating their potential use in managing inflammatory conditions .
Evaluation of Toxicity
The toxicity profile of these compounds was evaluated at concentrations up to 100 µg/mL in PBMC cultures. The results indicated low toxicity levels, with cell viability remaining above 94% across all tested compounds, suggesting that these derivatives could be safe for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include:
Key Observations :
- Synthetic Yield : The phenylethyl analogue (10j) achieves 85% yield under mild CuAAC conditions , whereas sulfonylation steps (as in the target compound) may reduce yields due to additional purification needs.
- Spectroscopy : The ¹³C-NMR of 10j shows distinct cyclopropyl (δ 17.0 ppm) and aromatic (δ 128–147 ppm) signals . The target compound’s sulfonyl group would likely introduce deshielded carbons near δ 50–60 ppm, as seen in sulfonamide derivatives .
- Crystallography : Sugar- and pyridine-linked triazoles (e.g., ) are refined using SHELXL, with R factors ≤ 0.113 . The target compound’s sulfonyl-pyrrolidine group may introduce torsional disorder, complicating refinement.
Crystallographic Challenges
- Disorder Management : Sugar-containing triazoles exhibit disorder in crystal lattices, requiring advanced SHELXL features like restraints and twin refinement . The target’s flexible pyrrolidine-sulfonyl group may demand similar strategies .
- Data-to-Parameter Ratios : High-resolution data (e.g., 12.6:1 in ) are critical for accurate refinement of complex substituents, a consideration for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
